ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC20195074
Molecular Formula: C22H17ClN2O5S2
Molecular Weight: 489.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2O5S2 |
|---|---|
| Molecular Weight | 489.0 g/mol |
| IUPAC Name | ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C22H17ClN2O5S2/c1-3-30-21(29)19-11(2)24-22(32-19)25-16(12-6-8-13(23)9-7-12)15(18(27)20(25)28)17(26)14-5-4-10-31-14/h4-10,16,27H,3H2,1-2H3 |
| Standard InChI Key | QUJAVJOFKOUTGH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C |
Introduction
Synthesis and Chemical Reactivity
The synthesis of this compound likely involves multiple steps, similar to other complex organic molecules. These steps may include condensation reactions, cyclization, and functional group modifications. The chemical reactivity can be explored through various reactions such as nucleophilic substitution, electrophilic addition, and hydrolysis, which are common in organic synthesis pathways.
Potential Biological Activities
While specific biological activity data for this compound is scarce, compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Compounds with thiazole and pyrrolidine rings often exhibit antimicrobial properties.
-
Anticancer Activity: The presence of chlorophenyl and thiophen-2-yl groups may suggest potential anticancer effects, as seen in related compounds.
| Compound Feature | Potential Biological Activity |
|---|---|
| Thiazole and Pyrrolidine Rings | Antimicrobial |
| Chlorophenyl and Thiophen-2-yl Groups | Anticancer |
Future Research Directions
Further research is necessary to elucidate the specific mechanisms and efficacy of ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate in biological systems. This could involve in vitro and in vivo studies to assess its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume